3-Bromo-N,N-dipropylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-dipropylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to a nitrogen atom bonded with two propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dipropylpropan-1-amine typically involves the reaction of N,N-dipropylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of N,N-dipropylamine attacks the carbon atom bonded to the bromine atom in 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated reactors and optimized reaction conditions ensures the efficient synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N,N-dipropylpropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The compound can be oxidized to form N,N-dipropylpropan-1-amine oxide.
Reduction: Reduction reactions can convert the compound into N,N-dipropylpropan-1-amine by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Amines: Resulting from reduction reactions.
Amine Oxides: Produced via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-dipropylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-dipropylpropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dipropylpropan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-N,N-dimethylpropan-1-amine: Similar structure but with methyl groups instead of propyl groups, leading to variations in chemical properties and uses
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
106835-04-5 |
---|---|
Molekularformel |
C9H20BrN |
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
3-bromo-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H20BrN/c1-3-7-11(8-4-2)9-5-6-10/h3-9H2,1-2H3 |
InChI-Schlüssel |
SORHYXRSCNAGQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.